molecular formula C16H21N5O4S2 B10987180 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Cat. No.: B10987180
M. Wt: 411.5 g/mol
InChI Key: ALSAYFVKBDHRAE-UHFFFAOYSA-N
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Description

2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and thiadiazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The acetyl and methoxyethyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Compared to similar compounds, 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C16H21N5O4S2

Molecular Weight

411.5 g/mol

IUPAC Name

2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H21N5O4S2/c1-9-12(26-16(17-9)21(10(2)22)6-8-24-3)13(23)18-15-20-19-14(27-15)11-5-4-7-25-11/h11H,4-8H2,1-3H3,(H,18,20,23)

InChI Key

ALSAYFVKBDHRAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2=NN=C(S2)C3CCCO3

Origin of Product

United States

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